Morpholine, 4-[phenyl(phenylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[phenyl(phenylimino)methyl]- is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a phenyl(phenylimino)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[phenyl(phenylimino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The reaction mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve the dehydration of diethanolamine with concentrated sulfuric acid . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[phenyl(phenylimino)methyl]- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields N-oxides, reduction produces amines, and substitution reactions result in various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[phenyl(phenylimino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine, 4-[phenyl(phenylimino)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to morpholine, 4-[phenyl(phenylimino)methyl]- include other morpholine derivatives such as:
- N-Phenylmorpholine
- 4-Phenylmorpholine
- Phenylmorpholine
- Morpholinobenzene
Uniqueness
What sets morpholine, 4-[phenyl(phenylimino)methyl]- apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62718-43-8 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-morpholin-4-yl-N,1-diphenylmethanimine |
InChI |
InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)17(19-11-13-20-14-12-19)18-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
GOMSVNCGYCLUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.